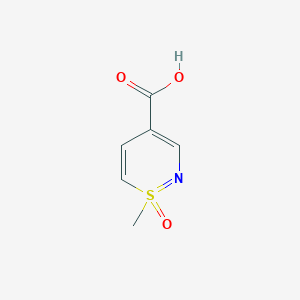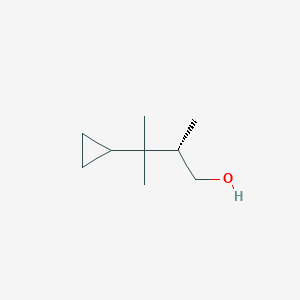
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a chiral compound with the chemical formula C10H20O. It is commonly referred to as CPDMB and is used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has a cyclopropyl group attached to a tertiary carbon, which makes it a valuable intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is not fully understood. However, it is believed that the compound acts as a chiral auxiliary in organic synthesis, allowing for the formation of chiral compounds with high enantioselectivity. CPDMB may also have other biological activities that are not yet fully understood.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. However, studies have shown that the compound has low toxicity and is generally well-tolerated in laboratory animals. It is important to note that CPDMB should only be used in laboratory settings and should not be used in human or animal studies without proper safety precautions.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using a variety of methods. CPDMB is also a chiral compound, making it a valuable tool for the synthesis of chiral compounds with high enantioselectivity. However, there are also some limitations to using CPDMB in laboratory experiments. The compound is relatively expensive and may not be cost-effective for large-scale experiments. Additionally, the synthesis of CPDMB can be a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research involving (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of CPDMB and its potential as a therapeutic agent. Additionally, the use of CPDMB as a chiral auxiliary in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Overall, (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a valuable tool for organic synthesis and has many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol can be achieved through a variety of methods. One of the most commonly used methods is the asymmetric hydrogenation of 3-cyclopropyl-2,3-dimethylbutanal using a chiral catalyst. Another method involves the use of chiral auxiliaries to achieve enantioselective synthesis. The synthesis of CPDMB is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Applications De Recherche Scientifique
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has a wide range of applications in scientific research. It is commonly used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has been used in the synthesis of drugs such as the anti-cancer agent paclitaxel and the anti-inflammatory agent celecoxib. CPDMB has also been used in the synthesis of various natural products and other biologically active compounds.
Propriétés
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVCYKRBTWSLF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)
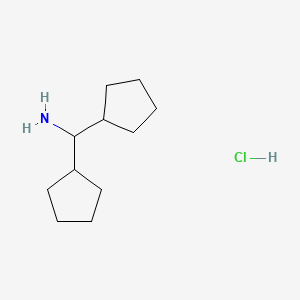
![1,3,5-Trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2446970.png)
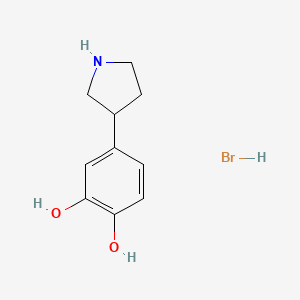
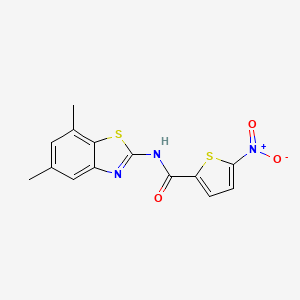
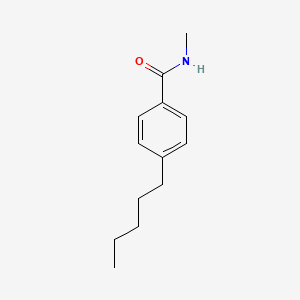
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2446975.png)
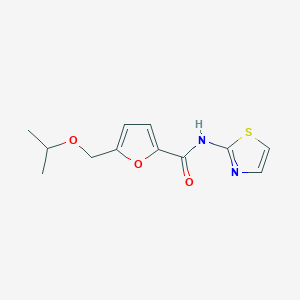
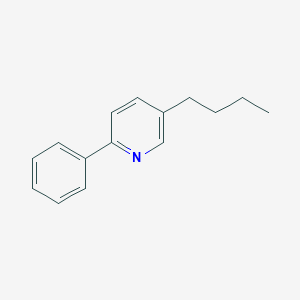
![9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2446982.png)
![N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2446983.png)
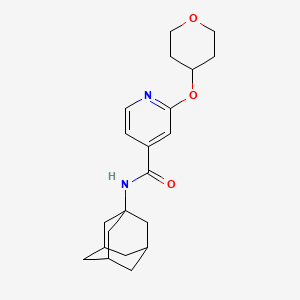
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2446985.png)
